tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate
CAS No.:
Cat. No.: VC13725245
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21NO2 |
---|---|
Molecular Weight | 235.32 g/mol |
IUPAC Name | tert-butyl 3-(3-amino-4-methylphenyl)propanoate |
Standard InChI | InChI=1S/C14H21NO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3 |
Standard InChI Key | OLFNUDBUDVSMHZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N |
Canonical SMILES | CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Characteristics
The molecular structure of tert-butyl 3-(3-amino-4-methylphenyl)propanoate comprises three key components:
-
tert-Butyl ester group: Enhances steric protection and metabolic stability compared to smaller esters like methyl or ethyl .
-
Propanoate backbone: Provides a flexible three-carbon chain that facilitates interactions with enzymatic active sites.
-
3-Amino-4-methylphenyl substituent: Introduces aromaticity and regioselective reactivity, with the methyl group at the para position influencing electronic and steric effects .
The amino group at the β-position enables hydrogen bonding and electrostatic interactions, critical for biological activity. Stereochemical control at the β-carbon is often achieved through asymmetric synthesis or enzymatic resolution, as seen in related β-amino acid esters .
Synthetic Methodologies
Enzymatic Synthesis via Ammonia Lyases
The University of Groningen’s research on β-amino acid synthesis highlights the use of ammonia lyases, such as phenylalanine ammonia lyase (PAL), which employ a 4-methylideneimidazole-5-one (MIO) cofactor to stabilize carbanion intermediates . For tert-butyl 3-(3-amino-4-methylphenyl)propanoate, a similar mechanism could involve:
-
Substrate activation: Deprotonation of the β-carbon to form a resonance-stabilized carbanion.
-
Electrophilic attack: Addition of ammonia or an amine source to the carbanion, followed by esterification with tert-butanol.
This method offers high enantioselectivity, as demonstrated in the synthesis of (S)-β-phenylalanine derivatives .
Curtius Rearrangement
Aryl azides can undergo Curtius rearrangement to generate isocyanates, which are subsequently trapped by tert-butanol to form esters. For example:
-
Formation of acyl azide: Reaction of 3-(3-nitro-4-methylphenyl)propanoic acid with sodium azide.
-
Rearrangement to isocyanate: Thermal decomposition yields an isocyanate intermediate.
-
Esterification: Reaction with tert-butanol produces the target compound.
This route avoids racemization but requires careful control of reaction conditions to prevent side reactions .
Metal-Catalyzed Amination
Palladium-catalyzed C–H amination of tert-butyl 3-(4-methylphenyl)propanoate could introduce the amino group at the meta position. Key steps include:
-
Directed ortho-metalation: Use of a directing group (e.g., carbonyl) to position the palladium catalyst.
-
Amination: Reaction with an ammonia equivalent (e.g., hydroxylamine) under oxidative conditions.
This method is efficient but requires optimization to achieve regioselectivity .
Physicochemical Properties
While experimental data for tert-butyl 3-(3-amino-4-methylphenyl)propanoate is scarce, properties can be inferred from structurally similar compounds:
Applications in Pharmaceutical Research
Prodrug Development
The tert-butyl ester group serves as a prodrug motif, hydrolyzing in vivo to release the active β-amino acid. For example:
-
Antihypertensive agents: β-Amino acids inhibit angiotensin-converting enzyme (ACE) .
-
Anticancer drugs: Aromatic amines intercalate DNA or inhibit tyrosine kinases .
Peptide Mimetics
Incorporating this compound into peptide chains enhances resistance to proteolytic degradation due to the tert-butyl group’s steric bulk. Applications include:
-
HIV protease inhibitors: Mimic natural peptide substrates with improved bioavailability .
-
Antimicrobial peptides: Disrupt bacterial cell membranes via hydrophobic interactions .
Comparative Analysis with Analogous Compounds
tert-Butyl vs. Ethyl Esters
Parameter | tert-Butyl Ester | Ethyl Ester |
---|---|---|
Metabolic Stability | High (slow hydrolysis) | Moderate |
Solubility in Lipids | Enhanced | Reduced |
Synthetic Accessibility | Requires acid catalysis | Straightforward esterification |
The tert-butyl group’s stability makes it preferable for long-acting formulations .
Impact of Methyl Substitution
Introducing a methyl group at the phenyl ring’s para position:
-
Increases lipophilicity: Enhances blood-brain barrier penetration.
-
Alters electronic density: Directs electrophilic substitution to the meta position.
These effects are critical in designing CNS-targeted drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume